ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative characterized by three distinct structural motifs:
Thiophene-3-carboxylate core: A substituted thiophene ring with an ethyl ester group at position 2.
Benzodioxolylmethyl substituent: A 1,3-benzodioxole moiety attached via a methyl linker at position 5 of the thiophene. This electron-rich bicyclic group enhances lipophilicity and may influence intermolecular interactions.
This compound’s synthesis likely involves a multi-step approach, including Gewald thiophene formation, followed by amidation and functionalization of the benzodioxole and sulfonamide groups, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S2/c1-5-32-25(29)22-15(2)21(13-16-6-11-19-20(12-16)34-14-33-19)35-24(22)26-23(28)17-7-9-18(10-8-17)36(30,31)27(3)4/h6-12H,5,13-14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWMLNDCCVBJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 1,3-benzodioxole ring, followed by the introduction of the thiophene and benzoyl groups. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Observations:
Core Heterocycle : Unlike isoxazole () or thiazolopyrimidine () derivatives, the target compound retains a thiophene core, which is more electron-rich and conformationally flexible.
Synthetic Complexity : The target compound’s synthesis likely requires advanced functionalization steps (e.g., sulfonamide coupling), contrasting with simpler esterification or acetylation in analogs .
Physicochemical and Electronic Properties
- Lipophilicity : The benzodioxole group increases hydrophobicity compared to phenyl () or methylthiophenyl () substituents.
- Hydrogen Bonding: The sulfonamide moiety provides hydrogen-bond donor/acceptor sites, improving solubility relative to non-polar analogs like diethyl dicarboxylate ().
- Conformational Flexibility : The benzodioxole’s puckered ring (as defined by Cremer-Pople coordinates ) may influence steric interactions in crystallographic packing or binding environments.
Crystallographic and Structural Validation
The compound’s structure would be validated using SHELX software (), which is standard for small-molecule crystallography. Its benzodioxole ring puckering parameters could be analyzed using Cremer-Pople methodology , similar to heterocycles in and .
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and potential applications based on existing research.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a thiophene ring, a benzodioxole moiety, and a dimethylsulfamoyl group. Its molecular formula is , with a molecular weight of approximately 378.45 g/mol. The unique arrangement of functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzodioxole Ring : Achieved through cyclization reactions.
- Introduction of the Dimethylsulfamoyl Group : This may involve nucleophilic substitution reactions.
- Formation of the Thiophene Ring : Cyclization with sulfur-containing reagents.
- Esterification : Final step to form the ethyl ester.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of benzodioxole compounds exhibit significant cytotoxic effects against cancer cell lines, suggesting potential use in chemotherapy.
- Anti-inflammatory Properties : Research indicated that compounds containing thiophene rings show promise in reducing inflammation markers in vitro, highlighting their therapeutic potential .
- Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Neuroprotective | Protection against oxidative stress |
Medicinal Chemistry
Due to its structural complexity, this compound can serve as a building block for synthesizing pharmaceutical agents targeting specific enzymes or receptors.
Materials Science
Its unique chemical properties allow for potential applications in developing novel materials with specific electronic or optical properties.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves a multi-step protocol:
- Step 1 : Construct the thiophene core via Gewald reaction (2-aminothiophene formation) using ketones/aldehydes and elemental sulfur .
- Step 2 : Introduce the 4-(dimethylsulfamoyl)benzamido group via amide coupling (e.g., EDC/HOBt activation) under inert conditions .
- Step 3 : Functionalize the 5-position with the benzodioxolylmethyl group via alkylation or nucleophilic substitution .
- Purity Control : Monitor reaction progress using TLC and confirm final purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm, thiophene methyl at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and sulfonamide S=O vibrations (~1150–1350 cm) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., COX-2, MAPK) due to sulfonamide and benzodioxole moieties .
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-induced macrophage models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents :
- Replace dimethylsulfamoyl with sulfonamide derivatives to enhance solubility or target affinity .
- Vary benzodioxole substituents (e.g., methoxy vs. nitro groups) to alter electron density and binding kinetics .
- Assay Design : Parallel synthesis of analogs followed by high-throughput screening (HTS) against disease-specific targets .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to quantify binding affinity (K) and confirm target engagement .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cellular activity) to validate trends .
Q. What computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with COX-2 or kinase domains, focusing on hydrogen bonds with sulfonamide and benzodioxole groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR Modeling : Develop regression models correlating substituent electronegativity with IC values .
Q. What strategies improve metabolic stability without compromising activity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
